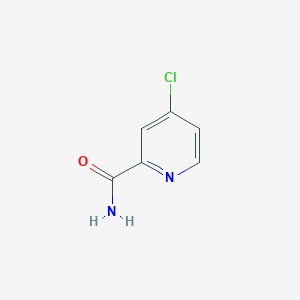

4-Chloropyridine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHHOUUTBZSYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307535 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-65-9 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 4-Chloropyridine-2-carboxamide

An In-Depth Guide to the Physicochemical Characterization of 4-Chloropyridine-2-carboxamide for Drug Discovery and Development

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a synthetic intermediate in the development of novel anti-inflammatory and anti-cancer agents necessitates a thorough understanding of its fundamental physicochemical properties.[1] These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for the precise determination of its key physicochemical characteristics. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal reasoning behind experimental design to ensure data integrity and reproducibility for researchers in drug discovery and chemical development.

Chemical Identity and Structural Confirmation

Accurate identification is the foundation of all subsequent characterization. This compound is an off-white crystalline solid.[1][2] Its identity is unequivocally confirmed by a combination of spectroscopic methods and fundamental physical constants.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Chloropicolinamide | [1][3][4] |

| CAS Number | 99586-65-9 | [1][2][5] |

| Molecular Formula | C₆H₅ClN₂O | [1][2][5] |

| Molecular Weight | 156.57 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [1][2][5] |

| SMILES String | NC(=O)c1cc(Cl)ccn1 | [5] |

| InChI Key | XIHHOUUTBZSYJH-UHFFFAOYSA-N |[3][5] |

Spectroscopic analysis provides a detailed fingerprint of the molecule. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise arrangement of atoms.

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Data Highlights | Source(s) |

|---|---|---|

| ¹H NMR | (300MHz, DMSO-d₆) δ: 8.59 (d, J=5.2Hz, 1H), 8.18 (br s, 1H), 8.00 (d, J=2.0Hz, 1H), 7.79 (br s, 1H), 7.72 (dd, J=5.2, 2.0Hz, 1H) | [6] |

| Mass Spec. | (ESI+) m/z: 157.0 [M+H]⁺ | [6][7] |

| ATR-IR | Spectra available via public databases such as SpectraBase. | [3] |

| UV-Vis | λmax: 268 nm (in Ethanol) |[2][7] |

Core Physicochemical Properties: Knowns and Predictions

The physicochemical profile of a compound dictates its "drug-like" qualities. While some physical properties like the melting point are well-documented, key parameters such as pKa and LogP are often computationally predicted for novel or less-studied compounds and demand experimental verification for high-confidence decision-making in a development pipeline.

Table 3: Summary of Physicochemical Properties

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Melting Point | 148 - 164 °C | Range reported across various commercial suppliers. | [1][2] |

| Boiling Point | ~298.1 °C | Predicted value; compound may decompose at high temperatures. | [2][8] |

| LogP | 0.7 | Computationally derived value; experimental determination is recommended. | [3] |

| pKa | ~14.49 | Predicted value for the amide proton; experimental validation is crucial. |[2][8] |

Gold-Standard Protocols for Experimental Characterization

To move beyond predicted values, rigorous experimental determination is essential. The following sections detail the authoritative protocols for measuring aqueous solubility, pKa, and LogP. These methods are designed to be self-validating and generate the high-quality data required for regulatory submissions and predictive modeling.

Protocol: Aqueous Solubility Determination via OECD 105 Shake-Flask Method

Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The Shake-Flask method, as outlined in OECD Guideline 105, is the benchmark for its determination.[9][10] Its principle is straightforward: establish a saturated solution at a controlled temperature and measure the concentration of the dissolved analyte. This method is chosen for its robustness and direct measurement of thermodynamic equilibrium solubility, which is critical for biopharmaceutical classification. We maintain the temperature at 20 °C or 37 °C to simulate environmental and physiological conditions, respectively.[11]

Detailed Step-by-Step Methodology:

-

Preliminary Test: Add small, incremental amounts of this compound to a known volume of purified water (e.g., 10 mL) in a glass vial. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles. This establishes an approximate solubility range.[11]

-

Equilibration: Prepare three separate glass flasks. To each, add an excess amount (e.g., 5-fold the estimated solubility) of the compound.

-

Add a precise volume of purified water to each flask.

-

Seal the flasks and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 20.0 ± 0.5 °C).[9]

-

Agitate the flasks for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that saturation has been maintained.

-

Sample Preparation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to let undissolved solids settle.

-

Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, use a glass syringe.

-

Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) into a clean vial. This step is critical to separate the dissolved fraction from any colloidal or suspended material.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentrations.

-

Calculation: The average concentration from the three replicate flasks is reported as the aqueous solubility in g/L or mol/L.

Protocol: pKa Determination via Potentiometric Titration

Expertise & Causality: The ionization state of a molecule at physiological pH (~7.4) profoundly impacts its absorption, distribution, and target engagement.[12] Potentiometric titration is the definitive method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[13][14] The inflection point of the resulting sigmoid curve, where the molecule is 50% ionized, corresponds to the pKa.[15] Purging with nitrogen is a critical step to eliminate dissolved CO₂, which can form carbonic acid and introduce artifacts into the titration of basic compounds.[12]

Detailed Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13]

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Inert Environment: Transfer the solution to a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.[12]

-

Initial pH Adjustment: For determining a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Adjust the initial pH of the sample solution to be ~2 pH units below the expected pKa for a base, or ~2 pH units above for an acid.

-

Titration: Immerse the calibrated pH electrode and the titrant dispenser into the solution.

-

Begin the titration by adding small, precise increments of the titrant. Record the pH reading after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]

Protocol: LogP Determination via Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of membrane permeability and metabolic stability. While the traditional shake-flask method is the gold standard, it is labor-intensive.[16] The RP-HPLC method offers a high-throughput alternative that is highly correlated with shake-flask results.[16][17] The principle relies on the fact that the retention time (tR) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately determined.[16][18]

Detailed Step-by-Step Methodology:

-

System and Mobile Phase: Use a calibrated HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure neutral compound state) and an organic modifier like methanol or acetonitrile.[17]

-

Calibration Standards: Prepare a set of 5-7 calibration standards—commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.

-

Retention Time Measurement:

-

Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

-

Inject each calibration standard individually and record its retention time (t R).

-

Inject the this compound sample and record its retention time.

-

-

Calculate Capacity Factor (k): For each compound (standards and sample), calculate the capacity factor using the formula: k = (tR - t₀) / t₀.

-

Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.[16]

-

Calculate LogP: Insert the log(k) value calculated for this compound into the regression equation to solve for its LogP.

-

Replication: Repeat the injection of the test compound at least three times to ensure the reproducibility of the retention time and report the average LogP value.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% 100G - H65265-22, 100 g [dabos.com]

- 5. 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 99586-65-9 [chemicalbook.com]

- 8. This compound CAS#: 99586-65-9 [m.chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloropyridine-2-carboxamide: Molecular Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of 4-chloropyridine-2-carboxamide, a pivotal heterocyclic intermediate in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, analytical methodologies for its characterization, a detailed synthesis protocol, and its significant applications. The content herein is structured to offer not just data, but a deeper understanding of the causality behind experimental choices and analytical interpretations, ensuring a robust and field-proven perspective.

Introduction and Physicochemical Properties

This compound, with the CAS Number 99586-65-9, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique electronic and structural features, stemming from the presence of a chlorine atom, a carboxamide group, and a pyridine ring, make it a valuable precursor for a wide array of more complex molecules.[3] This compound is particularly instrumental in the development of novel pharmaceutical agents and agrochemicals.[3][4]

The strategic placement of the chloro and carboxamide functionalities on the pyridine scaffold allows for diverse chemical modifications, rendering it an indispensable component in the synthesis of numerous active pharmaceutical ingredients (APIs), especially in the realms of anti-inflammatory and anti-cancer drug discovery.[3][5]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 99586-65-9 | [6][7] |

| Molecular Formula | C6H5ClN2O | [6][8][9] |

| Molecular Weight | 156.57 g/mol | [6][7][8] |

| IUPAC Name | This compound | [8] |

| Appearance | Off-white to white solid/powder | [7] |

| Melting Point | 148-152 °C | [6][7] |

| Boiling Point (Predicted) | 298.1 ± 25.0 °C | [6][7] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 14.49 ± 0.50 | [2][6] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is fundamental to understanding its reactivity and function. A multi-faceted analytical approach, employing various spectroscopic techniques, is essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR Insights: The proton NMR spectrum reveals the distinct electronic environments of the protons on the pyridine ring and the amide group.

-

Pyridine Ring Protons: The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxamide group.

-

Amide Protons: The two protons of the -NH₂ group typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding.

Reported ¹H NMR Data (400 MHz, DMSO-d6):

-

δ 8.48 (dd, J=5.2, 0.8Hz, 1H)

-

δ 8.22 (dd, J=2.4, 0.4Hz, 1H)

-

δ 7.80 (br, 1H)

-

δ 7.46 (dd, J=5.1, 2.0Hz, 1H)

-

δ 5.99 (br, 1H)[6]

¹³C NMR Insights: The carbon-13 NMR spectrum complements the proton data by providing information about the carbon framework.

-

Pyridine Ring Carbons: Six distinct signals are expected for the six carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at higher chemical shifts. The carbonyl carbon of the amide will also be readily identifiable by its characteristic downfield shift.

Reported ¹³C NMR Data (100MHz, DMSO-D6):

-

δ 165.2, 152.5, 150.6, 144.9, 126.8, 122.5[6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

-

N-H Stretching: The amide N-H bonds will exhibit characteristic stretching vibrations, typically appearing as two bands (for the symmetric and asymmetric stretches of the primary amide) in the region of 3200-3400 cm⁻¹. The broadness of these peaks is often indicative of hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650 cm⁻¹.

-

C-Cl Stretching: The C-Cl bond will have a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 156. An [M+H]⁺ peak at m/z 157 is also commonly observed, especially with soft ionization techniques like Electrospray Ionization (ESI).[1][6]

-

Isotopic Pattern: A key feature to look for is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be a characteristic [M+2]⁺ peak at m/z 158 with an intensity of about one-third of the molecular ion peak. This isotopic signature is a strong confirmation of the presence of one chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways could involve the loss of the amide group or the chlorine atom.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloropyridine-2-carboxylic acid.[2] This method is reliable and provides good yields.

Detailed Experimental Protocol

Step 1: Formation of 4-Chloropyridine-2-carbonyl chloride

-

To a flask containing 4-chloropyridine-2-carboxylic acid (1.0 equiv.), add thionyl chloride (excess, e.g., 5-10 equiv.) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.[6]

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.[2] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.[2] This is often done by co-evaporation with a high-boiling point solvent like toluene.[6] The resulting crude 4-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.[6]

Causality Insight: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion. The use of an inert atmosphere prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.

Step 2: Amidation to form this compound

-

Cool the crude 4-chloropyridine-2-carbonyl chloride in an ice bath.

-

Slowly add a solution of concentrated ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., methanol).[2][6] This step is highly exothermic and requires careful temperature control.

-

Stir the resulting suspension at a low temperature for a period (e.g., 15-30 minutes) and then allow it to warm to room temperature, continuing to stir for several hours.[2]

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold water to remove any inorganic salts.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound as a white solid.[1][2]

Causality Insight: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. The subsequent elimination of a chloride ion yields the stable amide product. Performing the reaction at low temperature helps to control the exothermicity and minimize potential side reactions.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an end product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.

-

Pharmaceutical Synthesis: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a key strategy in building molecular complexity. The amide group can also be hydrolyzed or reduced to an amine, providing another handle for modification. Its N-methylated derivative, 4-Chloro-N-methylpyridine-2-carboxamide, is also a significant building block.[5] These characteristics make it a valuable precursor in the synthesis of anti-inflammatory and anti-cancer drugs.[3][4]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the creation of new herbicides and fungicides.[3][4] The pyridine core is a common feature in many biologically active agrochemicals, and the specific substitution pattern of this molecule allows for the fine-tuning of properties like efficacy and selectivity.

-

Material Science: this compound and its derivatives are also used in the synthesis of specialty polymers and resins, contributing to the development of materials with enhanced thermal and chemical resistance.[4]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[8][9] It can also cause serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2][7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure and a robust set of analytical characterization methods. Its synthesis is straightforward and scalable, making it readily accessible for research and development. The strategic positioning of its functional groups provides a versatile platform for the synthesis of a wide range of biologically active molecules, solidifying its importance in the fields of drug discovery, agrochemicals, and material science. This guide has provided a comprehensive overview of its key technical aspects, offering a foundation for its effective utilization in scientific and industrial applications.

References

-

This compound | C6H5ClN2O | CID 303543 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved January 4, 2026, from [Link]

-

4-Cloropiridina-2-carboxamida - Chem-Impex. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Chloro-pyridine-2-carboxylic acid amide - nsj prayoglife | CAS No: 99586-65-9. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-chloro-N-methylpyridine-2-carboxamide hydrochloride - Nia Innovation. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (2025, November 14). Retrieved January 4, 2026, from [Link]

-

4-Chloropyridine-2-carboxylic acid - Chem-Impex. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Retrieved January 4, 2026, from [Link]

- Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents. (n.d.).

- Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents. (n.d.).

-

4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-chloro-N-methylpyridine-2-carboxamide hydrochloride - Nia Innovation. (n.d.). Retrieved January 4, 2026, from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved January 4, 2026, from [Link]

-

Ch13 - Sample IR spectra - University of Calgary. (n.d.). Retrieved January 4, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | 99586-65-9 [chemicalbook.com]

- 2. This compound CAS#: 99586-65-9 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 4-Chloropyridine-2-carboxamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Solubility Profile

In the landscape of synthetic chemistry and drug discovery, 4-Chloropyridine-2-carboxamide emerges as a versatile heterocyclic building block. Its structure, featuring a chlorinated pyridine ring and a carboxamide functional group, makes it a valuable precursor for a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in research and development. A well-characterized solubility profile informs every stage of the development pipeline, from reaction kinetics and purification strategies to formulation and bioavailability for potential therapeutic agents.[3]

This guide provides a comprehensive analysis of the solubility of this compound in common laboratory solvents. Moving beyond a simple list of data points, we will explore the physicochemical principles that govern its dissolution, present a robust experimental protocol for solubility determination, and offer insights grounded in established chemical theory.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are the pyridine ring, which provides a degree of aromatic character and a basic nitrogen atom; the electron-withdrawing chloro group, which influences the electron density of the ring and adds lipophilicity; and the carboxamide group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.

These structural elements collectively dictate how the molecule interacts with different solvent environments. The presence of both polar (carboxamide) and less polar (chlorinated pyridine ring) regions suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O | [4][5] |

| Molecular Weight | 156.57 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 148-152 °C | [5] |

| pKa (Predicted) | 14.49 (amide proton) | [7] |

| InChIKey | XIHHOUUTBZSYJH-UHFFFAOYSA-N |[4] |

The Theoretical Basis of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For this compound, this means its solubility will be determined by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between it and the solvent molecules.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily engage in hydrogen bonding. The carboxamide group of our target molecule can both donate and accept hydrogen bonds, and the pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, at least moderate solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules. Given the polar nature of the carboxamide group, high solubility is anticipated in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. The polar carboxamide group makes this compound poorly suited for dissolution in nonpolar environments, and low solubility is expected.

Temperature also plays a critical role; for most solids, solubility increases with increasing temperature as the added thermal energy helps overcome the lattice energy of the crystal and disrupt solvent-solvent interactions.[10][11][12]

Anticipated Solubility Profile in Common Laboratory Solvents

While exhaustive experimental data is not publicly cataloged, we can construct a reliable, inferred solubility profile based on the compound's physicochemical properties and documented behavior, such as its recrystallization from ethyl acetate.[1] This profile serves as a practical guide for researchers, though it must be underscored that experimental verification is essential for precise quantitative applications.

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water | Sparingly Soluble | Capable of H-bonding, but the aromatic ring and chlorine limit aqueous solubility. |

| Methanol | Soluble | The alkyl group is small, and the hydroxyl group facilitates strong H-bonding. | |

| Ethanol | Soluble | Similar to methanol; mentioned as a solvent for UV-Vis spectroscopy.[1][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for polar, heterocyclic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Strong polar solvent, effective for amides. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF, but should still be an effective solvent. | |

| Acetone | Moderately Soluble | Capable of dissolving moderately polar compounds. | |

| Ethyl Acetate | Soluble (especially when hot) | Used for recrystallization, indicating high solubility at elevated temperatures and lower solubility at room temperature.[1] | |

| Nonpolar | Dichloromethane (DCM) | Slightly Soluble | Possesses some polarity, making it a better solvent than true nonpolars like hexane. |

| Toluene | Poorly Soluble | The molecule's polarity is too high for significant dissolution in an aromatic hydrocarbon. |

| | Hexane | Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome the solute's intermolecular forces. |

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific rigor, a quantitative solubility assessment is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. This method ensures that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent at a given temperature.

Materials and Reagents:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.

This self-validating protocol, which concludes with a confirmed saturated solution and a precise analytical measurement, ensures the trustworthiness of the results.[13][14]

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

According to available safety data sheets, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

Conclusion

This compound presents a solubility profile characteristic of a moderately polar organic compound. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, soluble in alcohols like methanol and ethanol, and poorly soluble in nonpolar solvents such as hexane. This behavior is a direct consequence of its molecular structure, which combines a polar, hydrogen-bonding carboxamide group with a less polar chloropyridine ring. For researchers and drug development professionals, this knowledge is paramount for designing synthetic routes, developing purification methods, and formulating this versatile chemical intermediate for its intended application. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data to guide these critical endeavors.

References

-

This compound | C6H5ClN2O | CID 303543. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. ChemBK. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source document from a university chemistry lab. [No direct public URL available]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Source document from a university chemistry lab. [No direct public URL available]

-

How to determine the solubility of organic compounds. Quora. [Link]

-

MSDS of 4-Chloropyridine-2-carboxylic acid amide. Capot Chemical. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source document from a university chemistry lab. [No direct public URL available]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

-

(PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

-

4-Chloropyridine-2-carboxylic acid Safety Data Sheets(SDS). LookChem. [Link]

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Biochemistry, Dissolution and Solubility. National Institutes of Health (NIH). [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

Sources

- 1. This compound | 99586-65-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. This compound | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ws [chem.ws]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. quora.com [quora.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Pathway of 4-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability

In the landscape of pharmaceutical development and material science, the stability of a chemical entity is a cornerstone of its viability. For a molecule like 4-Chloropyridine-2-carboxamide, a versatile intermediate in the synthesis of anti-inflammatory agents, anti-cancer drugs, and agrochemicals, a thorough understanding of its thermal stability and degradation profile is not merely academic—it is a prerequisite for safe, effective, and reliable application.[1] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of the causal factors governing the stability of this compound, the experimental methodologies to rigorously assess it, and the logical pathways through which it degrades.

Physicochemical Properties and Intrinsic Stability

Before delving into its degradation, a foundational understanding of the inherent properties of this compound is essential. These characteristics provide the first clues to its potential stability under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Melting Point | 160 - 164 °C | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Predicted Boiling Point | 298.1 ± 25.0 °C | [2][3] |

| Predicted Density | 1.381 ± 0.06 g/cm³ | [2][3] |

The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces, likely involving hydrogen bonding from the carboxamide group. This inherent stability in the solid state is a crucial starting point for our analysis. However, the presence of a chlorine atom on the pyridine ring and the reactive carboxamide group introduces potential sites for degradation under thermal or other environmental stressors.[4]

Assessing Thermal Stability: A Methodological Approach

To rigorously evaluate the thermal stability of this compound, a suite of thermoanalytical techniques is indispensable. These methods provide quantitative data on mass loss and thermal events as a function of temperature, offering a clear picture of the compound's behavior when heated.

Thermogravimetric Analysis (TGA)

Causality Behind the Choice: TGA is the frontline tool for determining the temperature at which a material begins to degrade. It measures changes in mass as a function of temperature, directly indicating the onset of decomposition and the stages of mass loss. This is critical for establishing safe processing and storage temperatures.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The resulting TGA and derivative thermogravimetry (DTG) curves will reveal the temperatures of maximum decomposition rates.[5]

Differential Scanning Calorimetry (DSC)

Causality Behind the Choice: While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and solid-state transitions, even when no mass change occurs. This provides a more complete picture of the thermal behavior, including any phase changes that might precede or accompany degradation.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a low flow rate (e.g., 20 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a temperature that encompasses the melting point and the onset of decomposition (e.g., 25 °C to 350 °C) at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow versus temperature. The endothermic peak will correspond to the melting point, and any subsequent exothermic or endothermic events before significant mass loss in TGA can indicate solid-state transitions or the initial stages of decomposition.[6]

Workflow for Comprehensive Thermal Analysis

Caption: Workflow for assessing thermal stability.

Elucidating the Degradation Pathway

Understanding that a molecule degrades is only half the story. The critical inquiry for a scientist is how it degrades. The degradation pathway reveals the sequence of chemical reactions that transform the parent molecule into its degradation products. This knowledge is paramount for identifying potentially toxic byproducts and for developing strategies to mitigate degradation.

While specific experimental studies on the thermal degradation of this compound are not extensively detailed in publicly available literature, we can infer a logical degradation pathway based on the known reactivity of its functional groups and related pyridine derivatives.[4][7]

Key Susceptible Moieties

-

Carboxamide Group: This group is susceptible to hydrolysis, which would be accelerated by the presence of moisture, even at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid.

-

Carbon-Chlorine Bond: The C-Cl bond on the pyridine ring is a potential site for nucleophilic substitution or reductive dehalogenation, particularly under harsh conditions or in the presence of certain reagents.[7]

-

Pyridine Ring: The pyridine ring itself is relatively stable due to its aromaticity. However, under severe thermal stress, ring opening can occur.[8][9]

Proposed Thermal Degradation Pathway

A plausible primary degradation pathway initiated by heat, especially in the presence of trace moisture, involves the hydrolysis of the carboxamide group.

Step 1: Hydrolysis of the Carboxamide

The initial and most likely degradation step is the hydrolysis of the amide to form 4-chloropyridine-2-carboxylic acid.

Step 2: Decarboxylation

At higher temperatures, the resulting carboxylic acid can undergo decarboxylation, a common reaction for pyridine carboxylic acids, to yield 4-chloropyridine.[10]

Step 3: Further Degradation of the Pyridine Ring

Subsequent degradation of 4-chloropyridine would likely involve more complex reactions, including potential polymerization or ring cleavage at very high temperatures, leading to a variety of smaller, volatile fragments. Studies on the hydrolysis of related chloropyridines have shown the formation of hydroxypyridines and pyridones.[11]

Caption: Analytical workflow for impurity identification.

Conclusion and Recommendations

The thermal stability of this compound is robust in its solid state, with a melting point in the range of 160-164 °C. [1]However, the molecule is susceptible to degradation, primarily through hydrolysis of the carboxamide group, which can be followed by decarboxylation at higher temperatures. To ensure the integrity of this critical intermediate, the following recommendations are crucial:

-

Storage: Store in a cool, dry place, protected from moisture. [7]The use of desiccants and storage under an inert atmosphere is advisable for long-term stability.

-

Processing: During synthesis and formulation, prolonged exposure to high temperatures, especially in the presence of water, should be avoided.

-

Quality Control: A validated stability-indicating analytical method, such as HPLC, should be routinely used to monitor the purity of this compound and to detect and quantify any potential degradation products. [12] By understanding the fundamental principles of its stability and employing rigorous analytical methodologies, researchers and drug development professionals can confidently utilize this compound in their critical applications, ensuring the quality, safety, and efficacy of the final products.

References

- Stapleton, D. R., et al. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87–99.

- Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Applied Catalysis B: Environmental, 81(1-2), 104-111.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Gao, Y., et al. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 55(15), 10444-10454. [Link]

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

-

Gupta, N., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability (pp. 1-34). Springer, Singapore. [Link]

-

Wierenga, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

-

Bhat, K., & Kumar, S. (2012). Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. Trade Science Inc. Journals, 7(1), 1-10. [Link]

-

Guinesi, L. S., & Cavalheiro, E. T. G. (2006). Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 42(4), 545-553. [Link]

-

Al-Majidi, S. M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research, 4(11), 4277-4282. [Link]

-

Koenis, M. M. J., et al. (2019). Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 443-450. [Link]

-

Wubbolts, F. E., & Wibaut, J. P. (1958). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 77(9-10), 989-996. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 99586-65-9 [chemicalbook.com]

- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Screening the Biological Activity of 4-Chloropyridine-2-carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] Its derivatives, particularly carboxamides, are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The 4-Chloropyridine-2-carboxamide core, specifically, represents a versatile and reactive intermediate for creating diverse chemical libraries.[6][7] This guide provides a comprehensive, field-proven framework for systematically screening a library of novel this compound derivatives to identify and characterize their biological activities. We will move beyond simple protocol recitation to explain the strategic rationale behind the experimental design, ensuring a robust and logically sound screening cascade.

The Strategic Imperative: Why This Scaffold?

The this compound structure is not arbitrary. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups to generate a diverse library of derivatives. The carboxamide moiety provides crucial hydrogen bonding capabilities, which are fundamental for molecular recognition and interaction with biological targets like enzymes and receptors.[4] This inherent versatility makes it an excellent starting point for discovering novel therapeutic agents.[6][7] Our screening strategy is therefore designed as a multi-pronged approach to efficiently probe for the most common and therapeutically relevant activities associated with this class of compounds: cytotoxicity (anticancer), antimicrobial efficacy, and anti-inflammatory potential.

The Screening Cascade: A Tiered Approach to Hit Discovery

A successful screening campaign relies on a logical progression from broad, high-throughput primary assays to more specific, mechanism-focused secondary assays. This tiered approach, outlined below, maximizes efficiency by quickly eliminating inactive compounds and prioritizing the most promising "hits" for further investigation.

Caption: A tiered experimental workflow for screening this compound derivatives.

Primary Screening Protocols: The Workhorses of Discovery

The primary screen is designed for throughput and sensitivity, allowing for the rapid assessment of the entire compound library. For each assay, the inclusion of appropriate controls is non-negotiable; it is the only way to ensure the results are valid and interpretable.

Anticancer Activity: Cell Viability via MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2] It is a robust and widely used initial screen for cytotoxic compounds.

Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the derivative compounds (e.g., from 0.1 µM to 100 µM) in culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%).

-

Controls:

-

Negative Control: Wells with cells treated only with the vehicle (DMSO).

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank: Wells with medium but no cells.

-

-

Incubation: Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Anticancer Screening Results

| Compound ID | Derivative Structure (R-group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| Cpd-001 | -NH-phenyl | 45.2 | 68.1 |

| Cpd-002 | -NH-(4-fluorophenyl) | 12.5 | 22.7 |

| Cpd-003 | -O-benzyl | > 100 | > 100 |

| Cpd-004 | -NH-(3,4-dichlorophenyl) | 2.1 | 5.8 |

| Doxorubicin | (Positive Control) | 0.5 | 0.9 |

Compounds with IC50 values below 10 µM (e.g., Cpd-004) are considered promising hits for further evaluation.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]

Causality: This assay directly assesses the ability of a compound to inhibit microbial proliferation in a liquid growth medium. A lack of turbidity indicates antimicrobial activity.

Experimental Protocol: Broth Microdilution

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Controls:

-

Negative Control: Wells with broth and inoculum only (no compound).

-

Positive Control: Wells with a known antibiotic (e.g., Ampicillin, Ciprofloxacin).

-

Sterility Control: Wells with broth only (no inoculum).

-

-

Inoculation & Incubation: Add the prepared inoculum to all wells except the sterility control. Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A microplate reader can also be used to measure optical density (OD) at 600 nm.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[9] Many anti-inflammatory agents act by inhibiting NO synthesis.[10]

Causality: The Griess assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO. The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm.

Experimental Protocol: Griess Assay

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the derivative compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Controls:

-

Negative Control: Untreated cells (no LPS, no compound).

-

Vehicle Control: Cells treated with LPS and vehicle (DMSO).

-

Positive Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Mechanistic Insights: Probing the "How"

Identifying a "hit" in a primary screen is just the beginning. The next critical phase involves elucidating its mechanism of action. For a compound identified as a potent cytotoxic agent, a key question is whether it induces apoptosis, a programmed and non-inflammatory form of cell death often targeted by cancer therapies.

A plausible mechanism for pyridine-based compounds involves the inhibition of critical signaling pathways that regulate inflammation and cell survival, such as the NF-κB pathway. NF-κB is a transcription factor that, when activated (e.g., by LPS or TNF-α), promotes the expression of genes involved in inflammation (like iNOS, COX-2) and cell survival. Inhibition of this pathway is a hallmark of many anti-inflammatory and anticancer drugs.[10]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative.

Conclusion and Forward Look

This guide has outlined a systematic, robust, and scientifically-grounded strategy for the initial biological screening of this compound derivatives. By employing a tiered approach that begins with broad primary screens for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising hit compounds. The emphasis on causality, proper controls, and logical progression to mechanistic studies ensures the generation of high-quality, reliable data. The hits identified through this cascade can then serve as the foundation for structure-activity relationship (SAR) studies and lead optimization, paving the way for the development of next-generation therapeutics.

References

- Cragg, G., & Newman, D. (2018). Natural Products as Sources of Anticancer Agents: Current Approaches and Perspectives. Journal of Natural Products.

- Guidechem. (n.d.). Preparation and application of this compound.

- Wikipedia. (2023). High-throughput screening.

- Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.

- University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery.

- Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA.

- Guidechem. (n.d.). How is 4-Chloropyridine-2-carboxylic acid synthesized?.

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid.

- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- ResearchGate. (n.d.). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide.

- Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- Facchin, B. M., et al. (2024). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology.

- National Institutes of Health. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

- ResearchGate. (n.d.). Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents.

- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- RSC Publishing. (n.d.). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex.

- Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science.

- Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.

- Psomas, G., et al. (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)picolinimidamide. Journal of Inorganic Biochemistry.

- MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.

- Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to 4-Chloropyridine-2-carboxamide Analogs as Novel Drug Candidates

For Immediate Distribution to the Scientific Community

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the potential therapeutic targets for analogs of 4-Chloropyridine-2-carboxamide, a versatile scaffold with significant promise in medicinal chemistry. This document outlines key molecular targets in oncology, neuroinflammation, and infectious diseases, and provides detailed, field-proven experimental protocols to facilitate further research and development.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a privileged heterocyclic structure that has garnered considerable attention in the field of drug discovery. Its unique electronic properties and the presence of reactive handles—the chlorine atom and the carboxamide group—allow for extensive chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.[1] This adaptability enables the fine-tuning of physicochemical properties and the optimization of interactions with a wide array of biological targets. Analogs derived from this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]

This guide will delve into the specific molecular targets and signaling pathways that can be modulated by this compound analogs, providing a roadmap for the rational design and evaluation of new therapeutic entities.

Part 1: Oncology - Targeting Aberrant Kinase Signaling

The deregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine carboxamide derivatives have emerged as a promising class of kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Several critical oncogenic kinases have been identified as potential targets for this compound analogs. These include receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases that regulate cell proliferation, survival, and angiogenesis.

-

MET Kinase: The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involving pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, motility, and invasion. Aberrant MET signaling is implicated in a variety of solid tumors. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors.[2]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, impeding their growth. Pyridine-based compounds have been investigated as inhibitors of VEGFR-2.

-

HER-2: Human Epidermal Growth Factor Receptor 2 is a member of the epidermal growth factor receptor family and is overexpressed in a subset of breast and gastric cancers. Its activation leads to aggressive tumor growth. Cyanopyridone and pyridopyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2.[3]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy. Pyridine-2-carboxamide analogues have demonstrated potent HPK1 inhibitory activity.[4]

Signaling Pathway: MET Kinase Cascade

Caption: MET Kinase Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound analogs are emerging, broader studies on pyridine derivatives provide valuable guidance for analog design.

| Structural Modification | Observed Effect on Anticancer Activity | Rationale | Reference |

| Substitution at the pyridine 3-position | Improved enzyme potency against MET kinase. | May enhance interactions with the hinge region of the kinase. | [2] |

| Substitution at the pyridone 4-position | Improved aqueous solubility and kinase selectivity. | Can modulate physicochemical properties and exploit subtle differences in kinase active sites. | [2] |

| Presence of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity. | These groups can participate in hydrogen bonding and other key interactions with the target protein. | [5][6] |

| Presence of halogen atoms or bulky groups | Lowered antiproliferative activity. | May introduce steric hindrance or unfavorable electronic properties. | [5][6] |

Experimental Protocols

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest (e.g., MET, VEGFR-2, HER-2, HPK1)

-

Kinase-specific substrate peptide

-

ATP

-

This compound analogs

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

This compound analogs

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Signal Detection:

-

For MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow: From Kinase Inhibition to Cellular Activity